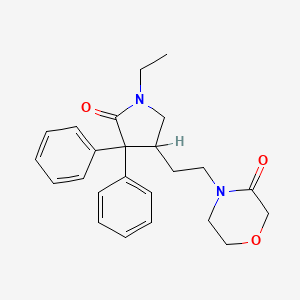

2-Ketodoxapram

Description

Properties

IUPAC Name |

4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCHHQQQMSDZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962591 | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42595-88-0 | |

| Record name | 2-Ketodoxapram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042595880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AHR-5955 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SY5VUG7T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Anti-Arrhythmic Mechanism of 2-Ketodoxapram in Atrial Fibrillation: Targeting the Atrial-Specific TASK-1 Potassium Channel

Abstract

Atrial fibrillation (AF) remains the most prevalent cardiac arrhythmia, yet current therapeutic options are often limited by incomplete efficacy and significant pro-arrhythmic ventricular side effects. A promising, atrial-selective therapeutic strategy involves the modulation of two-pore-domain potassium (K2P) channels, which are critical regulators of cardiac electrophysiology. This guide synthesizes the current understanding and presents a core hypothesis on the mechanism of action of 2-Ketodoxapram, an active metabolite of the respiratory stimulant Doxapram, as a novel anti-arrhythmic agent for AF. We posit that this compound exerts its primary effect through the targeted inhibition of the TWIK-related acid-sensitive K+ (TASK-1) channel, an atrial-predominant ion channel implicated in AF pathophysiology. This document details the molecular basis for this hypothesis, outlines rigorous experimental protocols for its validation, and provides a framework for interpreting the electrophysiological consequences of TASK-1 modulation in atrial cardiomyocytes.

Part 1: The Therapeutic Challenge and a Novel Target

The Unmet Need in Atrial Fibrillation Management

Atrial fibrillation is characterized by chaotic and rapid electrical impulses in the atria, leading to an irregular and often fast heartbeat. The pathophysiology is complex, involving electrical and structural remodeling of the atrial tissue. A key feature of the electrical remodeling in AF is the shortening of the atrial action potential duration (APD), which promotes the maintenance of re-entrant circuits that sustain the arrhythmia.[1][2] Current anti-arrhythmic drugs often lack atrial specificity, targeting ion channels that are also present in the ventricles, thereby carrying a risk of life-threatening ventricular arrhythmias.[3] This creates a significant clinical need for atrial-selective therapies that can restore normal sinus rhythm without adverse ventricular effects.

The Emergence of K2P Channels as Atrial-Selective Targets

The two-pore-domain potassium (K2P) channel family is responsible for conducting background or "leak" potassium currents, which are fundamental in setting the resting membrane potential and shaping the action potential in various cell types, including cardiomyocytes.[4][5] Within this family, the TASK-1 channel (encoded by the KCNK3 gene) has emerged as a particularly attractive target for AF therapy.[3][6]

Key characteristics of TASK-1 that underscore its therapeutic potential include:

-

Atrial-Predominant Expression: In the human heart, TASK-1 is expressed more abundantly in the atria compared to the ventricles.[7][8] This atrial specificity suggests that its pharmacological inhibition could achieve targeted effects on atrial electrophysiology with minimal impact on ventricular function.[9]

-

Role in Repolarization: TASK-1 channels contribute to the plateau phase of the cardiac action potential.[6] Their inhibition leads to a prolongation of the atrial APD.

-

Upregulation in Atrial Fibrillation: Studies have shown that TASK-1 channels are significantly upregulated in patients with AF, contributing to the pathological shortening of the APD.[2][10][11]

Therefore, inhibiting TASK-1 in AF patients is hypothesized to counteract this APD shortening, thereby disrupting the re-entrant circuits and terminating the arrhythmia.[10]

Doxapram and its Metabolite, this compound

Doxapram is a well-known respiratory stimulant.[12][13] Recent research has repurposed it as a potent inhibitor of the TASK-1 channel, demonstrating its ability to suppress AF in preclinical models.[10][11] Doxapram is metabolized in the body to this compound, an active metabolite that is readily detected in plasma.[12][14] While much of the initial research has focused on the parent compound, emerging evidence suggests that this compound itself is a promising anti-arrhythmic agent, with research at Ghent University specifically investigating its use for AF in horses, citing its action on TASK-1 channels.[15][16] This guide will focus on the mechanism of this compound, built upon the foundational knowledge gained from its parent compound, Doxapram.

Part 2: The Core Mechanism of Action of this compound

Primary Hypothesis: Direct Inhibition of the TASK-1 Channel

The central hypothesis is that this compound directly binds to and inhibits the pore of the atrial TASK-1 potassium channel. In the healthy state, the outward potassium current through TASK-1 contributes to the repolarization of the atrial action potential. In atrial fibrillation, an increased TASK-1 current accelerates this repolarization, shortening the APD and the effective refractory period (ERP). This shortening facilitates the propagation of chaotic re-entrant electrical waves.

By inhibiting the upregulated TASK-1 channels, this compound is proposed to reduce the repolarizing potassium current. This leads to a prolongation of the APD back towards a normal duration, which in turn increases the ERP. An extended ERP makes the atrial tissue less susceptible to re-entrant excitation, thereby terminating the arrhythmia and restoring sinus rhythm.[10][17]

Molecular Signaling Pathway

The proposed mechanism is a direct drug-channel interaction rather than a complex signaling cascade. This compound acts as an external blocker of the channel pore, reducing potassium ion (K+) efflux during the plateau phase of the action potential.

Caption: Proposed mechanism of this compound in terminating atrial fibrillation.

Part 3: Experimental Validation Framework

To rigorously test the hypothesis that this compound acts as an atrial-selective anti-arrhythmic by inhibiting TASK-1, a multi-tiered experimental approach is required.

Tier 1: In Vitro Target Engagement & Cellular Electrophysiology

The initial step is to confirm direct interaction with the target ion channel and characterize the effect on isolated atrial cardiomyocytes.

Experimental Protocol 1: Patch-Clamp Electrophysiology on Human Atrial Cardiomyocytes

-

Objective: To quantify the inhibitory effect of this compound on TASK-1 currents and its impact on the action potential of human atrial myocytes.

-

Methodology:

-

Cell Isolation: Obtain human atrial tissue samples (e.g., from atrial appendages of patients undergoing cardiac surgery). Isolate single atrial myocytes using enzymatic digestion.

-

Whole-Cell Patch-Clamp:

-

Use the whole-cell patch-clamp technique to record ionic currents and action potentials.

-

To isolate the TASK-1 current (IK,TASK), use a voltage ramp protocol (e.g., -50 mV to +30 mV). The TASK-1 current can be identified as the component that is sensitive to known blockers (like methanandamide) or changes in pH.[18]

-

-

Drug Application: Perfuse the isolated myocyte with increasing concentrations of this compound to determine a dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).

-

Action Potential Recording: In current-clamp mode, record action potentials at a physiological pacing frequency (e.g., 1 Hz). Apply this compound and measure changes in APD at 50% and 90% repolarization (APD₅₀ and APD₉₀) and the resting membrane potential.

-

Ventricular Comparison (Selectivity): Repeat the protocol using isolated human ventricular myocytes to confirm atrial-selective effects. A significantly lower potency in ventricular cells would support the hypothesis.

-

| Parameter | Expected Outcome with this compound | Rationale |

| IK,TASK (Atrial) | Dose-dependent inhibition | Confirms direct channel blockade |

| Atrial APD₉₀ | Significant prolongation | Demonstrates reversal of AF-like electrical remodeling |

| Atrial Resting Potential | Minimal change or slight depolarization | TASK-1 contributes to resting potential[19] |

| Ventricular APD₉₀ | Minimal to no change | Confirms atrial-selective action |

Tier 2: Ex Vivo & In Vivo Preclinical Models

The next stage involves assessing the drug's efficacy in a more complex biological system that mimics the clinical condition.

Experimental Protocol 2: In Vivo Electrophysiology Study in a Large Animal Model of AF

-

Objective: To evaluate the efficacy of this compound in terminating induced AF and to assess its systemic electrophysiological effects in a clinically relevant model (e.g., porcine or equine).

-

Methodology:

-

Animal Model: Establish a model of persistent AF in a large animal, such as a pig, via intermittent atrial burst stimulation using an implanted pacemaker.[10][17]

-

Electrophysiological Study: Perform catheter-based electrophysiological investigations before and after drug administration.

-

AF Induction & Drug Administration: Induce sustained AF. Administer an intravenous bolus or infusion of this compound.

-

Data Acquisition: Continuously record intracardiac ECGs to monitor for cardioversion to sinus rhythm. Measure atrial and ventricular effective refractory periods (AERP and VERP) before and after drug administration.

-

Data Analysis: Quantify the AF burden (percentage of time in AF) and the time to cardioversion. A significant increase in AERP with a minimal change in VERP would be a key indicator of atrial-selective action.

-

Workflow Visualization

The overall validation process follows a logical cascade from molecular target to whole-organism efficacy.

Caption: A streamlined workflow for the preclinical validation of this compound.

Part 4: Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound, an active metabolite of Doxapram, functions as an anti-arrhythmic agent for atrial fibrillation through the selective inhibition of the atrial-predominant TASK-1 potassium channel. This mechanism directly counteracts the pathological shortening of the atrial action potential, a hallmark of AF. The proposed experimental framework provides a robust pathway to validate this mechanism, from the single-cell level to in vivo proof-of-concept.

Future research should focus on detailed pharmacokinetic and pharmacodynamic modeling of this compound to establish optimal dosing regimens. Furthermore, safety pharmacology studies will be critical to ensure the absence of off-target effects before advancing to human clinical trials. The targeted inhibition of TASK-1 by this compound represents a promising and innovative atrial-selective strategy that could address a major unmet need in the management of atrial fibrillation.

References

-

Decher, N., et al. (2014). The role of acid-sensitive two-pore domain potassium channels in cardiac electrophysiology: focus on arrhythmias. PubMed. Available at: [Link]

-

Liang, B., et al. (2014). TASK-1 potassium channel mutations in atrial fibrillation. Oxford Academic. Available at: [Link]

-

Limberg, S. H., et al. (2018). TASK-1 current is inhibited by phosphorylation during human and canine chronic atrial fibrillation. National Institutes of Health. Available at: [Link]

-

Schmidt, C., et al. (2022). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy. PubMed. Available at: [Link]

-

Schmidt, C., et al. (2022). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy. Oxford Academic. Available at: [Link]

-

Drugs.com. (2025). Doxapram: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

-

Limberg, S. H., et al. (2011). TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes. Karger. Available at: [Link]

-

Ross, A. P., et al. (2023). Effect of Doxapram, a K2p Channel Blocker, and pH on Heart Rate: Larval Drosophila Model. Cureus. Available at: [Link]

-

Lugenbiel, P., et al. (2012). [Cardiac two-pore-domain potassium channels (K2P): Physiology, pharmacology, and therapeutic potential]. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Doxapram. PubChem Compound Database. Available at: [Link]

-

Wiedmann, F., et al. (2020). Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model. PubMed. Available at: [Link]

-

Net-Interactions. (2024). What are Tandem pore domain potassium channels inhibitors and how do they work?. Net-Interactions. Available at: [Link]

-

Schmidt, C., et al. (2019). Doxapram is a promising new antiarrhythmic drug for an atrial-specific therapy of atrial fibrillation. European Heart Journal. Available at: [Link]

-

Gonzalez de la Fuente, A., et al. (2022). Unraveling the Role of K2P Channels in Atrial Fibrillation. IMR Press. Available at: [Link]

-

Eichelbaum, M., et al. (1976). [Doxapram-induced Changes in Circulation and Myocardial Efficiency (Author's Transl)]. PubMed. Available at: [Link]

-

Arias-Clemente, E., et al. (2021). Contribution of K2P Potassium Channels to Cardiac Physiology and Pathophysiology. MDPI. Available at: [Link]

-

Bruce, R. B., et al. (1965). Excretion, Distribution, and Metabolism of Doxapram Hydrochloride. ACS Publications. Available at: [Link]

-

Wiedmann, F., et al. (2020). Two-Pore-Domain Potassium (K2P-) Channels: Cardiac Expression Patterns and Disease-Specific Remodelling Processes. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy | Request PDF. ResearchGate. Available at: [Link]

-

Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. PubMed. Available at: [Link]

-

Clements, J. A., & Prescott, L. F. (1980). A pharmacokinetic study of doxapram in patients and volunteers. PubMed Central. Available at: [Link]

-

Ghent University. (n.d.). (42V03424) Ketodoxapram as a treatment for atrial fibrillation in horses. Research Explorer - Universiteit Gent. Available at: [Link]

-

Decloedt, A. (2024). KETODOXAPRAM AS A TREATMENT FOR ATRIAL FIBRILLATION. YouTube. Available at: [Link]

-

Zhang, G. Q., et al. (2005). Electrophysiological effects of ketamine on human atrial myocytes at therapeutically relevant concentrations. PubMed. Available at: [Link]

-

Morotti, S., et al. (2023). Dual effects of the small-conductance Ca2+-activated K+ current on human atrial electrophysiology and Ca2+-driven arrhythmogenesis: an in silico study. National Institutes of Health. Available at: [Link]

-

Ghent University Academic Bibliography. (2021). Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy. Ghent University. Available at: [Link]

-

Semantic Scholar. (n.d.). Basic Cardiac Electrophysiology and Common Drug-induced Arrhythmias. Semantic Scholar. Available at: [Link]

-

Shanghai Jiao Tong University. (2009). Effects of citalopram on electrophysiological properties of cardiac myocytes. Journal of Shanghai Jiaotong University (Medical Science). Available at: [Link]

-

Morotti, S., et al. (2023). Dual effects of the small-conductance Ca2+-activated K+ current on human atrial electrophysiology and Ca2+-driven arrhythmogenesis: an in silico study. PubMed. Available at: [Link]

Sources

- 1. imrpress.com [imrpress.com]

- 2. Two-Pore-Domain Potassium (K2P-) Channels: Cardiac Expression Patterns and Disease-Specific Remodelling Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Cardiac two-pore-domain potassium channels (K2P): Physiology, pharmacology, and therapeutic potential] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Tandem pore domain potassium channels inhibitors and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. The role of acid-sensitive two-pore domain potassium channels in cardiac electrophysiology: focus on arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TASK-1 Channels May Modulate Action Potential Duration of Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacologic TWIK-Related Acid-Sensitive K+ Channel (TASK-1) Potassium Channel Inhibitor A293 Facilitates Acute Cardioversion of Paroxysmal Atrial Fibrillation in a Porcine Large Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Treatment of atrial fibrillation with doxapram : TASK-1 potassium channel inhibition as a novel pharmacological strategy [biblio.ugent.be]

- 10. Treatment of atrial fibrillation with doxapram: TASK-1 potassium channel inhibition as a novel pharmacological strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. drugs.com [drugs.com]

- 13. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.ugent.be [research.ugent.be]

- 16. youtube.com [youtube.com]

- 17. academic.oup.com [academic.oup.com]

- 18. TASK-1 current is inhibited by phosphorylation during human and canine chronic atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

What is the pharmacology of 2-Ketodoxapram?

An In-Depth Technical Guide to the Pharmacology of 2-Ketodoxapram

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the pharmacology of this compound, the principal active metabolite of the respiratory stimulant doxapram. Formed via hepatic metabolism, this compound contributes to the overall therapeutic effect of its parent compound. It functions as a ventilatory stimulant, although it is generally less potent and has a shorter duration of action than doxapram.[1][2] Notably, it appears to lack the pressor and significant neuro-behavioral effects associated with doxapram, suggesting a potentially safer cardiovascular profile.[1] This document delves into the metabolic pathways, pharmacodynamics, and pharmacokinetic profile of this compound, supported by established preclinical data. Furthermore, it outlines key experimental methodologies essential for its continued investigation, providing a critical resource for researchers in pharmacology and drug development.

Introduction: The Significance of a Bioactive Metabolite

Doxapram hydrochloride is a well-established analeptic agent used to address respiratory depression in postoperative and intensive care settings.[3][4] Its clinical utility is primarily attributed to its potent stimulation of ventilation.[5] However, the pharmacological activity of doxapram is not solely derived from the parent molecule. The body rapidly metabolizes doxapram into several compounds, the most significant of which is this compound (also known as AHR 5955).[6][7] This metabolite is not an inert byproduct; it is pharmacologically active and readily detected in plasma following doxapram administration.[3][6]

Understanding the specific pharmacology of this compound is critical for several reasons:

-

Defining the Total Therapeutic Effect: The metabolite's activity contributes to the overall respiratory stimulation observed after doxapram administration. Quantifying this contribution is essential for accurate dose-response modeling.

-

Explaining Clinical Variability: Inter-individual differences in metabolic rates could lead to varying ratios of doxapram to this compound, potentially explaining variability in patient responses and side effect profiles.[8]

-

Informing Therapeutic Monitoring: During continuous infusions of doxapram, this compound can accumulate, necessitating the monitoring of both compounds to optimize therapy and avoid potential toxicity.[5]

-

Potential for New Drug Development: Given its distinct pharmacological profile—particularly its reduced cardiovascular effects—this compound could be explored as a therapeutic agent in its own right.[1]

This guide synthesizes the current knowledge on this compound, providing a foundational resource for its scientific and clinical evaluation.

Metabolic Genesis: From Doxapram to this compound

The biotransformation of doxapram is a rapid and extensive process primarily occurring in the liver.[9][10] this compound is the product of ring hydroxylation or oxidation of the morpholine ring of the parent doxapram molecule.[6][10][11]

Enzymatic Pathway: This conversion is mediated by the cytochrome P450 (CYP) enzyme system. Specific isozymes identified as crucial for this metabolic step include CYP3A4 and, to a lesser extent, CYP1A2 and CYP3A5 .[9][11] The efficiency of these enzymes can be influenced by genetic polymorphisms, co-administered drugs, and the patient's age and physiological state, leading to variations in metabolite formation.[9] For instance, the maturation of CYP enzymes in premature neonates plays a significant role in doxapram pharmacokinetics.[11]

Caption: Metabolic conversion of Doxapram to this compound.

Pharmacodynamics: A Profile of Modulated Activity

While sharing the core respiratory stimulant properties of its parent compound, this compound exhibits a distinct and more refined pharmacodynamic profile.

Mechanism of Action

The precise molecular targets of this compound have not been elucidated directly but are inferred from the well-studied mechanisms of doxapram.[11] The primary mechanism is the stimulation of peripheral chemoreceptors located in the carotid bodies.[4][5] This action is believed to involve the inhibition of specific potassium channels, leading to depolarization of chemoreceptor cells and an increased firing rate of afferent nerves to the medullary respiratory center.[12][13]

-

Potassium Channel Inhibition: Doxapram is a known inhibitor of TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, which are crucial for regulating neuronal excitability.[13] It is highly probable that this compound shares this mechanism, though likely with a different affinity, which would explain its reduced potency.

Caption: Proposed mechanism of this compound at peripheral chemoreceptors.

Comparative Physiological Effects

Preclinical studies, particularly in newborn lambs, have provided a clear comparison between the physiological effects of this compound and doxapram.[1]

-

Ventilatory Stimulation: Both compounds are effective respiratory stimulants. However, doxapram produces a significantly greater and more sustained increase in minute ventilation compared to this compound.[1] At a dose of 2.5 mg/kg IV in lambs, doxapram's effect lasted for 20 minutes, whereas the effect of this compound diminished after 5 minutes.[1]

-

Cardiovascular Effects: This is a key point of differentiation. Doxapram administration leads to an increase in systolic blood pressure, a pressor response attributed to improved cardiac output and catecholamine release.[1][10] In contrast, This compound does not cause a significant change in blood pressure , suggesting a more favorable cardiovascular safety profile.[1]

-

CNS Effects: Doxapram is associated with generalized CNS stimulation, which can manifest as changes in neuro-behavior.[1] These effects were not observed following the administration of this compound in animal models.[1]

Pharmacokinetics: A Metabolite's Journey (ADME)

The pharmacokinetic profile of this compound is characterized by its formation from a parent drug, high protein binding, limited CNS penetration, and a relatively rapid elimination rate.

-

Absorption (Formation): As a metabolite, its appearance in the bloodstream is dependent on the administration and metabolism of doxapram. It is readily detected in plasma, with concentrations that can be comparable to the parent compound.[3][7]

-

Distribution: this compound is highly bound to plasma proteins, with studies in pigs showing a bound fraction of 98.4% .[14] This is even higher than doxapram's protein binding (95.5%).[14] This extensive binding limits the free fraction of the drug available to exert a pharmacological effect. Crucially, its ability to cross the blood-brain barrier is significantly lower than that of doxapram. The brain-to-plasma concentration ratio in pigs was found to be 0.12 for this compound , compared to 0.58 for doxapram, indicating poor CNS penetration.[14] This likely contributes to its lack of significant neuro-behavioral effects.[1]

-

Metabolism and Excretion: this compound is further metabolized before excretion. The primary routes of elimination for doxapram and its metabolites are urine and feces.[10] this compound generally has a faster elimination rate and a shorter half-life than doxapram in some species, though one human study noted a similar half-life to the parent compound.[1][2][7]

Comparative Pharmacokinetic Parameters

| Parameter | Species | This compound | Doxapram | Reference |

| Elimination Half-Life (t½) | Newborn Lambs | 2.3 h | 5.2 h | [2] |

| Pigs | 2.42 h | 1.38 h | [14] | |

| Plasma Protein Binding | Pigs | 98.4 ± 0.3% | 95.5 ± 0.9% | [14] |

| Brain-to-Plasma Ratio | Pigs | 0.12 ± 0.02 | 0.58 ± 0.24 | [14] |

| Apparent Volume of Distribution (Vd) | Newborn Lambs | 1.1 L/kg | 1.2 L/kg | [2] |

Methodologies for Pharmacological Assessment

To further characterize the pharmacology of this compound, specific, validated experimental protocols are required. The following sections describe workflows for key investigations.

Protocol 1: In Vitro Metabolic Stability and Formation Rate

-

Objective: To quantify the rate of this compound formation from doxapram and assess its subsequent metabolic stability using a subcellular liver fraction.

-

Rationale: Pooled human liver microsomes (HLM) are the industry standard for in vitro metabolism studies. They contain a high concentration of CYP enzymes, allowing for the reliable prediction of in vivo metabolic pathways and clearance. LC-MS/MS provides the necessary sensitivity and specificity to simultaneously quantify the parent drug and its metabolite.

-

Methodology:

-

Preparation: Thaw pooled HLM on ice. Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and doxapram (test substrate, e.g., at 1 µM).

-

Pre-incubation: Equilibrate the mixtures at 37°C for 5 minutes in a shaking water bath.

-

Initiation: Start the enzymatic reaction by adding a pre-warmed NADPH-regenerating system.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated tubes by adding ice-cold acetonitrile containing an internal standard (e.g., doxapram-d5, this compound-d5).[14]

-

Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for doxapram, this compound, and the internal standard.

-

Data Analysis: Plot the concentration of doxapram disappearance and this compound formation over time. Calculate the rate of formation and the intrinsic clearance of the parent compound.

-

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Comparative Pharmacodynamics in an Animal Model

-

Objective: To directly compare the in vivo effects of equimolar doses of doxapram and this compound on ventilation and hemodynamics.

-

Rationale: The newborn lamb model has been successfully used to differentiate the pharmacodynamic profiles of these two agents.[1] It allows for the stable, continuous measurement of key physiological parameters in an awake, unsedated state, providing clinically relevant data.

-

Methodology:

-

Animal Preparation: Surgically implant catheters in the femoral artery and vein of newborn lambs for blood pressure monitoring, blood sampling, and drug administration. Place electrodes to monitor EEG, EOG, and EMG for sleep state assessment.

-

Acclimatization: Allow animals to recover fully from surgery. Conduct studies in a quiet, controlled environment.

-

Baseline Measurement: Place a snug-fitting mask over the lamb's nose and mouth, connected to a pneumotachograph to measure respiratory airflow. Record baseline minute ventilation, respiratory rate, tidal volume, heart rate, and arterial blood pressure for at least 30 minutes.

-

Drug Administration: Administer an intravenous infusion of this compound (e.g., 2.5 mg/kg) over 1 minute.

-

Post-Infusion Monitoring: Continuously record all physiological parameters for at least 60 minutes post-infusion. Collect arterial blood samples at set intervals for blood gas analysis and pharmacokinetic profiling.

-

Washout and Crossover: After a suitable washout period (e.g., >24 hours), repeat the experiment in the same animals using an equimolar dose of doxapram.

-

Data Analysis: Compare the peak change and duration of effect for all measured parameters between the two drug treatment groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

-

Conclusion and Future Directions

The pharmacology of this compound is that of an active metabolite that mirrors the primary respiratory stimulant effect of its parent drug, doxapram, but with a more benign safety profile. Key takeaways include:

-

Efficacy: It is a proven, albeit less potent and shorter-acting, ventilatory stimulant.[1]

-

Safety: It lacks the pressor and CNS side effects of doxapram, making it an intriguing compound.[1]

-

Pharmacokinetics: Its high plasma protein binding and poor blood-brain barrier penetration are defining features that likely underpin its favorable safety profile.[14]

The study of this compound is essential for a complete understanding of doxapram therapy. Future research should focus on:

-

Direct Receptor/Channel Binding Assays: To confirm its mechanism of action and affinity for TASK channels compared to doxapram.

-

Human Pharmacokinetic/Pharmacodynamic Studies: To validate the findings from animal models and understand its contribution to clinical outcomes in different patient populations, such as premature infants.

-

Evaluation as a Standalone Therapeutic: Given its unique profile, investigating this compound as a potential new chemical entity for respiratory stimulation, where cardiovascular stability is paramount, is a logical next step.

References

-

Drugs.com. (2024). Doxapram: Package Insert / Prescribing Information. [Link][6]

-

RxList. (2022). Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. [Link][3]

-

Flint, R. B., et al. (2020). The bioavailability and maturing clearance of doxapram in preterm infants. ResearchGate. [Link][9]

-

Bairam, A., et al. (1990). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research, 28(2), 142-6. [Link][1]

-

Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology, 7(1), 81-7. [Link][7]

-

Sams, R. A., & Lakritz, J. (1993). Pharmacokinetics and metabolism of intravenous doxapram in horses. Journal of Veterinary Pharmacology and Therapeutics, 16(3), 289-301. [Link][15]

-

Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology, 7(1), 81-87. [Link][16]

-

Drugs.com. (2024). Doxapram Monograph for Professionals. [Link][10]

-

National Center for Biotechnology Information. (n.d.). Doxapram. PubChem Compound Summary for CID 3156. [Link][12]

-

Bruce, R. B., et al. (1965). Excretion, Distribution, and Metabolism of Doxapram Hydrochloride. Journal of Medicinal Chemistry, 8(2), 157-164. [Link][17]

-

Coutts, R. T., et al. (1991). Urinary metabolites of doxapram in premature neonates. Xenobiotica, 21(10), 1407-18. [Link][8]

-

ResearchGate. (n.d.). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. [Link][11]

-

European Medicines Agency. (1998). Doxapram Summary Report. [Link][2]

-

Misawa, M., et al. (1983). Effect of doxapram on the action of other drugs and the hepatic drug-metabolizing system in mice. Nippon Yakurigaku Zasshi, 81(5), 365-73. [Link][18]

-

Seidel, M., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Molecules, 27(7), 2217. [Link][14]

-

Medscape. (n.d.). Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. [Link][19]

-

Wright, P. D., et al. (2020). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica, 228(1), e13342. [Link][13]

Sources

- 1. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Doxapram - Wikipedia [en.wikipedia.org]

- 5. Doxapram [priory.com]

- 6. drugs.com [drugs.com]

- 7. A pharmacokinetic study of doxapram in patients and volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary metabolites of doxapram in premature neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxapram Monograph for Professionals - Drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. Doxapram | C24H30N2O2 | CID 3156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacokinetics and metabolism of intravenous doxapram in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effect of doxapram on the action of other drugs and the hepatic drug-metabolizing system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reference.medscape.com [reference.medscape.com]

The In Vivo Genesis of 2-Ketodoxapram: A Technical Guide to its Formation from Doxapram

This guide provides an in-depth technical exploration of the in vivo metabolic conversion of doxapram to its primary active metabolite, 2-Ketodoxapram. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the biochemical pathways, and details the experimental methodologies requisite for the rigorous study of this biotransformation.

Introduction: Doxapram's Clinical Significance and Metabolic Fate

Doxapram is a well-established central and peripheral respiratory stimulant.[1] Administered intravenously, it enhances respiratory rate and tidal volume by stimulating chemoreceptors in the carotid arteries and the respiratory center in the brainstem.[1] Its clinical applications include the treatment of respiratory depression in postoperative patients and in those who have experienced drug-induced respiratory compromise.[1] However, the therapeutic and pharmacological profile of doxapram is not solely attributable to the parent compound. Its in vivo biotransformation leads to the formation of metabolites, with this compound being of principal interest due to its own pharmacological activity. Understanding the dynamics of this metabolic conversion is paramount for a comprehensive grasp of doxapram's overall clinical effect and for the development of safer and more effective therapeutic strategies.

The Metabolic Pathway: From Doxapram to this compound

The journey from doxapram to this compound is a phase I metabolic reaction, specifically an oxidation. This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use.[2]

The Key Enzymatic Players: CYP3A4 and CYP3A5

Research has identified the specific CYP isozymes responsible for the oxidation of doxapram. Studies have shown that doxapram is metabolized predominantly by CYP3A4 and, to a lesser extent, CYP3A5.[3] These enzymes are abundantly expressed in the liver, the primary site of drug metabolism, as well as in the small intestine.[2] The oxidative pathway that produces this compound is more active than other metabolic routes, such as de-ethylation.[4][5]

The following diagram illustrates the metabolic conversion of doxapram to this compound, highlighting the central role of the CYP3A4/5 enzymes.

Caption: Metabolic Conversion of Doxapram to this compound.

Investigating the In Vivo Formation: Experimental Methodologies

A multi-faceted approach is necessary to thoroughly investigate the in vivo formation of this compound from doxapram. This involves a combination of in vivo animal studies, in vitro metabolic assays, and robust bioanalytical techniques.

In Vivo Animal Studies: Rationale and Protocol

The selection of an appropriate animal model is a critical first step in preclinical drug development, aiming to provide data that is translatable to human physiology.[4][6] Rodents are often used in initial studies due to their well-characterized genetics and physiology. For doxapram, pharmacokinetic studies have been conducted in various species, including pigs, horses, and lambs, providing valuable comparative data.[6][7]

Experimental Protocol: In Vivo Pharmacokinetic Study in a Porcine Model

The following protocol is a representative example for an in vivo study to characterize the pharmacokinetics of doxapram and the formation of this compound.

-

Animal Model Selection: German Landrace pigs are a suitable model due to physiological similarities to humans.[7]

-

Acclimatization: House the animals in a controlled environment for a minimum of one week prior to the study to allow for acclimatization.

-

Catheterization: Surgically implant central venous catheters for stress-free blood sampling.

-

Dosing: Administer a single intravenous bolus of doxapram (e.g., 1 mg/kg).[7]

-

Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

In Vitro Metabolic Assays: Mechanistic Insights

In vitro assays using liver microsomes are invaluable for elucidating the specific enzymes involved in a drug's metabolism and for determining its metabolic stability.[8]

Experimental Protocol: Microsomal Stability Assay

This assay determines the rate of doxapram metabolism by liver microsomes.

-

Reagent Preparation:

-

Prepare a stock solution of doxapram in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

Pre-warm a solution of HLM and phosphate buffer to 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system and doxapram to the microsomal solution. The final concentration of doxapram should be in a range that allows for accurate quantification over time.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Points:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for bioanalysis.

-

Experimental Protocol: CYP Inhibition Assay

To confirm the role of CYP3A4/5, a specific inhibitor can be used in the microsomal stability assay.

-

Follow the Microsomal Stability Assay protocol with the following modification:

-

Inhibitor Addition: In a separate set of incubations, pre-incubate the microsomes with a known CYP3A4 inhibitor (e.g., ketoconazole) for a short period before adding doxapram.

-

Comparison: Compare the rate of doxapram metabolism in the presence and absence of the inhibitor. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of that CYP isozyme.

The following diagram outlines the workflow for these in vitro investigations.

Caption: In Vitro Experimental Workflow for Doxapram Metabolism.

Bioanalytical Quantification: UPLC-MS/MS Method

The simultaneous and accurate quantification of doxapram and this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[7][9]

Sample Preparation: The Critical First Step

The choice of sample preparation technique is vital for removing interfering substances from the biological matrix.[10] Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are commonly used. While PPT is faster and simpler, LLE often provides a cleaner extract, minimizing matrix effects.[9][10] For the analysis of doxapram and this compound, LLE has been shown to be effective.[3]

Experimental Protocol: Liquid-Liquid Extraction of Plasma Samples

-

Sample Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a clean tube.

-

Internal Standard Addition: Add a solution of a suitable internal standard (e.g., deuterated doxapram and this compound) to all samples except for the blanks.

-

pH Adjustment: Add a buffer to adjust the pH of the sample (e.g., 0.2 M borate buffer, pH 9) to ensure the analytes are in a non-ionized state, which enhances their extraction into an organic solvent.[3]

-

Extraction: Add an immiscible organic solvent (e.g., tert-butyl methyl ether) and vortex vigorously to facilitate the transfer of the analytes from the aqueous to the organic phase.[3]

-

Phase Separation: Centrifuge the samples to achieve a clear separation of the aqueous and organic layers.

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase used for the UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Parameters

The following table provides a summary of typical UPLC-MS/MS parameters for the analysis of doxapram and this compound.

| Parameter | Setting | Rationale |

| UPLC System | ||

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation of moderately lipophilic compounds like doxapram and this compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in the protonation of the analytes, which is beneficial for positive ion electrospray ionization. |

| Mobile Phase B | Acetonitrile | A common organic solvent for reversed-phase chromatography that provides good elution strength. |

| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B | Allows for the efficient separation of the analytes from each other and from any remaining matrix components. |

| Flow Rate | 0.4 - 0.5 mL/min | A typical flow rate for UPLC systems that provides a balance between analysis time and chromatographic resolution. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Doxapram and this compound contain basic nitrogen atoms that are readily protonated in the ESI source. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. |

| MRM Transitions | Doxapram: m/z 379.5 > 292.3this compound: m/z 393.4 > 214.3 | These transitions are specific to the fragmentation patterns of doxapram and this compound, ensuring accurate identification and quantification.[3] |

| Collision Energy | Optimized for each analyte | The collision energy is adjusted to maximize the signal of the product ions for each MRM transition. |

Data Analysis and Interpretation

The data obtained from these studies allow for a comprehensive understanding of the in vivo formation of this compound.

Pharmacokinetic Parameters

From the in vivo study, key pharmacokinetic parameters for both doxapram and this compound can be calculated.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| t1/2 | Elimination half-life |

| AUC | Area under the plasma concentration-time curve |

| CL | Clearance |

| Vd | Volume of distribution |

A comparison of the pharmacokinetic profiles of doxapram and this compound provides insights into the rate and extent of the metabolic conversion and the subsequent elimination of the metabolite.

In Vitro Metabolic Rate

The data from the microsomal stability assay is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of doxapram. A shorter half-life and higher intrinsic clearance indicate more rapid metabolism.

Conclusion

The in vivo formation of this compound from doxapram is a critical metabolic pathway mediated primarily by CYP3A4/5 enzymes. A thorough investigation of this biotransformation requires a synergistic approach, combining in vivo animal studies, in vitro metabolic assays, and sensitive bioanalytical methods. The detailed experimental protocols and rationale provided in this guide serve as a robust framework for researchers and drug development professionals to elucidate the intricacies of doxapram metabolism, ultimately contributing to a more complete understanding of its pharmacology and the optimization of its clinical use.

References

-

Heid, F., et al. (2022). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics, 14(4), 762. Available at: [Link]

-

European Medicines Agency (EMA). (1998). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - DOXAPRAM HYDROCHLORIDE - SUMMARY REPORT. Available at: [Link]

-

Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British journal of clinical pharmacology, 7(1), 81–87. Available at: [Link]

-

Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]

- Arinobu, T., et al. (2003). Population pharmacokinetics of doxapram in low-birth-weight Japanese infants with apnea. European Journal of Clinical Pharmacology, 59(2), 145-150.

- Bairam, A., et al. (1991). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs.

-

Suzuki, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis, 9(6), 503–515. Available at: [Link]

- Sams, R. A., & Lakritz, J. (1993). Pharmacokinetics and metabolism of intravenous doxapram in horses. Journal of veterinary pharmacology and therapeutics, 16(2), 138–148.

- Aranda, J. V., et al. (1986). Doxapram metabolism in human fetal hepatic organ culture. Developmental pharmacology and therapeutics, 9(5), 329–337.

- Nishie, K., et al. (1983). Effect of doxapram on the action of other drugs and the hepatic drug-metabolizing system in mice. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 81(1), 37–45.

- LeGatt, D. F., et al. (1986). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography.

- Nishie, K., & McNamara, M. C. (1980). Doxapram metabolism in human fetal hepatic organ culture. Research communications in chemical pathology and pharmacology, 29(3), 549–552.

-

Ou-Yang, H., et al. (2018). Decoding the selective chemical modulation of CYP3A4. Nature communications, 9(1), 1796. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at: [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

-

DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

-

CHROMacademy. (n.d.). Troubleshooting LC-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Doxapram. Retrieved from [Link]

-

ZefSci. (2023, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

- Grant, R. P. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1029-1039.

- Aminabee, et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.

Sources

- 1. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. chromacademy.com [chromacademy.com]

- 4. ijrpc.com [ijrpc.com]

- 5. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological profile of 2-Ketodoxapram

An In-depth Technical Guide to the Pharmacological Profile of 2-Ketodoxapram

Introduction

This compound is the principal active metabolite of doxapram, a well-established central and peripheral respiratory stimulant.[1][2] Formed through the hydroxylation of its parent compound, this compound contributes to the overall pharmacological effects observed after doxapram administration.[2] Understanding the distinct pharmacological profile of this metabolite is crucial for researchers, scientists, and drug development professionals, as it informs the comprehensive evaluation of doxapram's efficacy, safety, and therapeutic window. This guide provides a detailed examination of this compound's mechanism of action, pharmacodynamics, pharmacokinetics, and the analytical methodologies required for its quantification, grounded in field-proven insights and authoritative references.

Section 1: Mechanism of Action

The respiratory stimulant effects of this compound are understood to mirror those of its parent compound, doxapram, primarily through the stimulation of peripheral chemoreceptors.[3][4] The primary site of action is the carotid bodies, which are crucial sensory organs that detect changes in arterial blood oxygen, carbon dioxide, and pH levels.[4][5]

Action on Peripheral Chemoreceptors

Stimulation of the carotid bodies by this compound initiates a signaling cascade that is transmitted to the central respiratory centers located in the medulla of the brainstem.[2][4] This, in turn, leads to an increased rate and depth of breathing, enhancing tidal volume and minute ventilation.[2][6] The early and rapid onset of this ventilatory response is dependent on intact carotid bodies, highlighting their primary role in the drug's mechanism.[3]

Molecular Target: TASK Potassium Channels

At the molecular level, the parent drug doxapram has been shown to be a potent inhibitor of the two-pore domain potassium (K2P) channel family, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.[7][8] These channels are expressed in brainstem respiratory neurons and carotid body chemoreceptor cells and are sensitive to changes in pH.[9] By inhibiting these "leak" potassium channels, doxapram causes membrane depolarization, which increases neuronal excitability and firing rate, ultimately leading to respiratory stimulation.[5][7] Given that this compound is reported to share the same mechanism of action, it is hypothesized to exert its effects through a similar inhibition of TASK channels.[3]

Caption: Mechanism of this compound Respiratory Stimulation.

Section 2: Pharmacodynamic Effects

This compound is a potent ventilatory stimulant, though its effects are reported to be less pronounced and of a shorter duration than the parent compound, doxapram.[6] The primary pharmacodynamic outcome is an increase in minute ventilation, which is a product of tidal volume and respiratory rate.

A comparative study in newborn lambs provides the most direct pharmacodynamic data for this compound.[6] Following a 2.5 mg/kg intravenous infusion, this compound produced a significant increase in respiratory function.

Table 1: Comparative Ventilatory Effects of this compound and Doxapram in Newborn Lambs

| Time Point | % Increase in Minute Ventilation (this compound) | % Increase in Minute Ventilation (Doxapram) |

| 1 Minute | 46 ± 6.1% | 57 ± 9% |

| 5 Minutes | 27.8 ± 8.1% | 48 ± 7% |

| Data sourced from Bairam et al. (1990). Values are mean ± SEM.[6] |

Notably, the ventilatory effects of this compound diminished significantly after 5 minutes, whereas the effects of doxapram persisted for approximately 20 minutes.[6] Furthermore, unlike doxapram, this compound did not cause a significant increase in systolic blood pressure or observable changes in neuro-behavior in the lamb model, suggesting a potentially wider therapeutic window with respect to cardiovascular side effects.[6]

Experimental Protocol: In Vivo Assessment of Ventilatory Response in Lambs

This protocol is based on the methodology described by Bairam et al. (1990).[6]

-

Animal Model: Utilize awake, unsedated newborn lambs (2-6 days old) to avoid confounding effects of anesthesia on respiration.

-

Instrumentation:

-

Surgically place catheters in the femoral artery and vein for blood sampling and drug administration, respectively.

-

Fit the lamb with a custom face mask connected to a pneumotachograph to measure respiratory airflow and volume.

-

-

Acclimatization: Allow the animal to acclimate to the experimental setup to ensure stable baseline ventilatory parameters.

-

Baseline Measurement: Record baseline ventilatory parameters (tidal volume, respiratory frequency, minute ventilation) and arterial blood gases for a minimum of 30 minutes.

-

Drug Administration: Administer a 2.5 mg/kg intravenous infusion of this compound over a 1-minute period.

-

Post-Infusion Monitoring:

-

Continuously record ventilatory parameters for at least 60 minutes post-infusion.

-

Collect arterial blood samples at predetermined intervals (e.g., 1, 5, 10, 20, 30, 60 minutes) for pharmacokinetic analysis and blood gas measurement.

-

-

Data Analysis: Calculate the percentage change in minute ventilation and other parameters from the baseline at each time point. Correlate pharmacodynamic effects with plasma concentrations of this compound.

Section 3: Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is characterized by its formation from doxapram, high protein binding, limited central nervous system penetration compared to its parent compound, and a relatively rapid elimination.

Metabolism (Formation)

Doxapram is rapidly metabolized in the liver via ring hydroxylation to form this compound.[1][2] This oxidative pathway is a major route of elimination for doxapram.[10] Pharmacokinetic models indicate that the formation of this compound occurs from the central compartment of doxapram distribution.[11]

Distribution

This compound is highly bound to plasma proteins. In a porcine model, protein binding was determined to be 98.4 ± 0.3%, which is slightly higher than that of doxapram (95.5 ± 0.9%).[7][12] This high degree of protein binding limits the free fraction of the drug available to exert its pharmacological effects.

Penetration into the central nervous system is limited. The brain-to-plasma ratio in pigs was found to be 0.12 ± 0.02 for this compound, significantly lower than the ratio for doxapram (0.58 ± 0.24).[7][13] This suggests that the respiratory stimulant effects of this compound are likely mediated more by peripheral rather than central mechanisms.

Elimination

Both this compound and its parent compound exhibit a biexponential decay, indicating a two-compartment pharmacokinetic model.[6][11] However, this compound has a faster elimination rate compared to doxapram.[6]

Table 2: Comparative Pharmacokinetic Parameters of this compound

| Species | Doxapram Dose | t½ (h) | Cmax (ng/mL) | Brain-to-Plasma Ratio | Protein Binding | Reference |

| Pig | 1 mg/kg IV | 2.42 ± 0.04 | 32.3 ± 5.5 | 0.12 ± 0.02 | 98.4 ± 0.3% | [7][14] |

| Newborn Lamb | 2.5 mg/kg IV | 2.3 (range 0.7-3.4) | Not Reported | Not Reported | Not Reported | [10] |

| t½: Elimination half-life; Cmax: Maximum plasma concentration. |

Section 4: Analytical Methodology

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The gold standard for simultaneous measurement of doxapram and this compound is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[7][15]

Experimental Protocol: UPLC-MS/MS Quantification in Plasma

This protocol is a synthesized methodology based on the work of Meyer et al. (2022).[7][14]

-

Standard Preparation:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.[15]

-

-

Chromatographic Separation (UPLC):

-

Column: Use a C18 reverse-phase column (e.g., Waters BEH C18).[7]

-

Mobile Phase: Employ a gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: Start with a low percentage of Solvent B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analytes.[7]

-

Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).

-

Column Temperature: Keep the column at a constant temperature (e.g., 40 °C).[7]

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use positive ion electrospray ionization (ESI+).[7]

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., m/z 393.2 → m/z 214.3) and its internal standard.[13]

-

Optimization: Optimize collision energy for each transition to achieve maximum sensitivity. A collision energy of approximately 23 V has been reported for this compound.[7][13]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolation from the linear regression of the calibration curve.

-

Caption: UPLC-MS/MS Workflow for this compound Quantification.

Section 5: Toxicology and Safety Pharmacology

There is a notable lack of specific toxicological data for this compound. Therefore, its safety profile is largely inferred from studies of its parent compound, doxapram.

Adverse effects associated with high doses of doxapram primarily involve overstimulation of the central nervous system and cardiovascular systems.[10][17] These can include:

-

Cardiovascular: Hypertension, tachycardia, and arrhythmias.[5]

-

Neurological: Tremors, hyperactivity, anxiety, and, at very high doses, convulsions.[4][10]

-

Other: Sweating, vomiting, and muscle spasms.[17]

In animal studies, high doses of doxapram (e.g., 50-125 mg/kg/day in dogs) resulted in severe respiratory stimulation, hypertension, tremors, and mortality.[10] The LD50 values for doxapram in mice are reported as 85 mg/kg intravenously and 270-326 mg/kg orally.[10] It is critical to note that the presence of narcotic analgesics can significantly reduce the LD50 of doxapram, suggesting a potential for drug-drug interactions.[18]

Given that this compound demonstrated no significant effect on systolic blood pressure in the lamb model, it may possess a more favorable cardiovascular safety profile than doxapram.[6] However, dedicated safety pharmacology and toxicology studies are required to confirm this hypothesis.

Conclusion

This compound is a pharmacologically active metabolite that plays a significant role in the respiratory stimulant effects of doxapram. Its profile is defined by a rapid, peripherally-mediated stimulation of ventilation, high plasma protein binding, limited CNS penetration, and a faster elimination rate than its parent compound. While it appears to be a less potent ventilatory stimulant than doxapram, it may also possess a wider safety margin, particularly concerning cardiovascular effects. Future research should focus on elucidating its specific interactions with molecular targets like TASK channels and conducting dedicated toxicological studies to establish a comprehensive safety profile independent of its parent drug.

References

-

Drugs.com. (2025, November 10). Doxapram Monograph for Professionals. [Link]

-

Drugs.com. (2025, March 24). Doxapram: Package Insert / Prescribing Information. [Link]

-

Meyer, C. T., et al. (2022, March 31). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics. [Link]

-

ResearchGate. (n.d.). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. [Link]

-

Bairam, A., et al. (1990, August). Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs. Pediatric Research. [Link]

-

ResearchGate. (n.d.). Pharmacodynamic Effects and Pharmacokinetic Profiles of Keto-Doxapram and Doxapram in Newborn Lambs. [Link]

-

ResearchGate. (n.d.). Pharmacokinetic model for doxapram and keto-doxapram. [Link]

-

PubMed. (2022, March 31). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics. [Link]

-

European Medicines Agency. (n.d.). Committee for Veterinary Medicinal Products: Doxapram Hydrochloride. [Link]

-

MDPI. (2022, March 31). Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue. Pharmaceutics. [Link]

-

LeGatt, D. F., et al. (1986, June 13). Simultaneous determination of doxapram and this compound in plasma of neonates by gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Clements, J. A., & Prescott, L. F. (1978). A pharmacokinetic study of doxapram in patients and volunteers. British Journal of Clinical Pharmacology. [Link]

-

Veeprho. (n.d.). This compound-D5. [Link]

-

Suzuki, Y., et al. (2017, March). Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum. Bioanalysis. [Link]

-

ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. [Link]

-

Wikipedia. (n.d.). Doxapram. [Link]

-

Gurney, A. M., et al. (2019). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica. [Link]

-

Yost, C. S. (2006). A New Look at the Respiratory Stimulant Doxapram. Anesthesia & Analgesia. [Link]

-

Bairam, A., & Blanchard, P. W. (1991). Interactive ventilatory effects of two respiratory stimulants, caffeine and doxapram, in newborn lambs. Journal of Applied Physiology. [Link]

-

Flint, R. B., et al. (2020, May 12). Precision Dosing of Doxapram in Preterm Infants Using Continuous Pharmacodynamic Data and Model-Based Pharmacokinetics: An Illustrative Case Series. Frontiers in Pediatrics. [Link]

-

RxList. (n.d.). Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Patsnap Synapse. (2024, June 14). What is Doxapram Hydrochloride used for?. [Link]

-

Pleuvry, B. J., & Maddocks, S. (1979). A study of the enhanced toxicity of doxapram in rodents treated with narcotic analgesics. British Journal of Anaesthesia. [Link]

-

MDPI. (n.d.). In Vitro Drug Repurposing: Focus on Vasodilators. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Doxapram - Wikipedia [en.wikipedia.org]

- 5. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 6. Pharmacodynamic effects and pharmacokinetic profiles of keto-doxapram and doxapram in newborn lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Look at the Respiratory Stimulant Doxapram - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous Quantification and Pharmacokinetic Characterization of Doxapram and this compound in Porcine Plasma and Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and validation of an LC-MS/MS method for simultaneously determining doxapram and keto-doxapram in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. veeprho.com [veeprho.com]

- 17. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 18. A study of the enhanced toxicity of doxapram in rodents treated with narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Ketodoxapram in Respiratory Stimulation: A Technical Guide for Researchers

This guide provides an in-depth exploration of 2-Ketodoxapram, the primary active metabolite of the respiratory stimulant Doxapram. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, experimental validation protocols, and the comparative pharmacology of this compound in the context of respiratory control.

Introduction: The Clinical Imperative for Respiratory Stimulants

Respiratory depression, a critical decrease in the rate and depth of breathing, is a life-threatening condition that can arise from various clinical scenarios, including post-anesthetic recovery, drug overdose (particularly with opioids), and acute exacerbations of chronic obstructive pulmonary disease (COPD).[1][2] In these situations, pharmacological intervention to stimulate the respiratory drive is often necessary. Doxapram has been a tool in this context for decades, acting as a central nervous system and respiratory stimulant.[3][4] Understanding its metabolism is crucial, as its effects are mediated not only by the parent drug but also by its active metabolites. This guide focuses on the principal active metabolite, this compound, to elucidate its specific contribution to the therapeutic effect.

Doxapram is rapidly metabolized in the liver via ring hydroxylation to form this compound, which is readily detected in plasma.[1][2] While both compounds contribute to respiratory stimulation, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that are essential for a comprehensive understanding of Doxapram's clinical utility.

Core Mechanism of Action: Peripheral Chemoreceptor Modulation

The primary mechanism for respiratory stimulation by Doxapram and its metabolite, this compound, is the modulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][5][6] These specialized sensory organs are responsible for detecting changes in arterial blood gases (O₂, CO₂) and pH, signaling the brainstem's respiratory centers to adjust ventilation accordingly.

The stimulatory effect is initiated at the level of the glomus cells (Type I cells) within the carotid body.[5] The prevailing scientific consensus points to the inhibition of specific potassium channels as the seminal event in this process.[5][7][8]

Key Molecular Targets: TASK Potassium Channels

Research has identified the TWIK-related acid-sensitive K⁺ (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9), as key targets for Doxapram.[4][8][9][10][11] These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the "leak" potassium conductance that sets the resting membrane potential of glomus cells.[8][12]

By inhibiting these TASK channels, this compound, like its parent compound, is believed to induce the following cascade:

-

Reduced K⁺ Efflux: Inhibition of TASK channels decreases the outward flow of potassium ions.

-

Membrane Depolarization: The reduction in K⁺ efflux leads to a depolarization of the glomus cell membrane.

-

Calcium Influx: This depolarization activates voltage-gated calcium channels, causing an influx of extracellular Ca²⁺.

-

Neurotransmitter Release: The rise in intracellular calcium triggers the release of neurotransmitters, such as dopamine and acetylcholine.[5][13][14]

-

Afferent Signal to Brainstem: These neurotransmitters activate afferent nerve fibers of the carotid sinus nerve, which projects to the respiratory control centers in the medulla.

-

Increased Ventilation: The brainstem responds by increasing the rate and depth of breathing, primarily by augmenting the tidal volume.[1][6][15]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound at the carotid body glomus cell.

Caption: Signaling pathway of this compound at the carotid body.

Comparative Pharmacokinetics and Pharmacodynamics